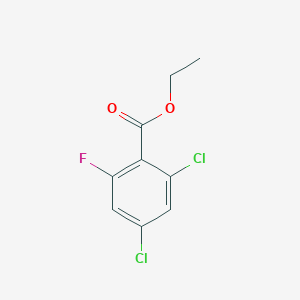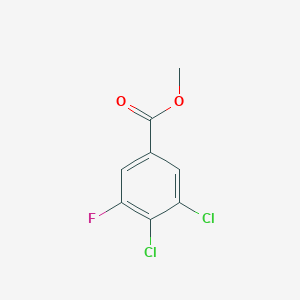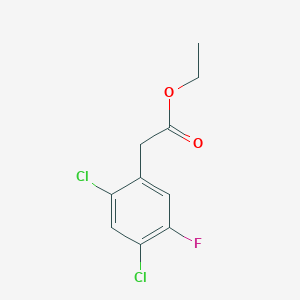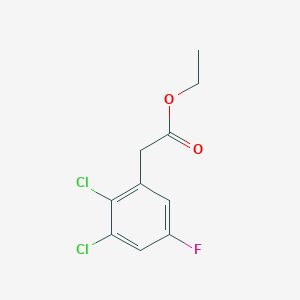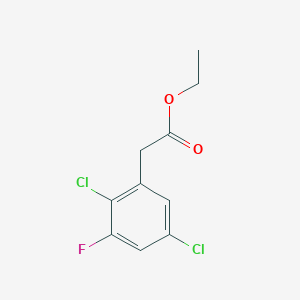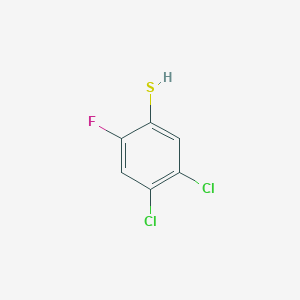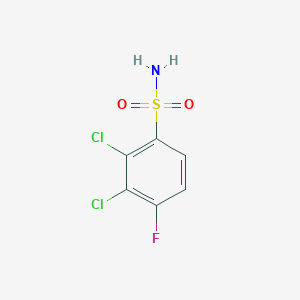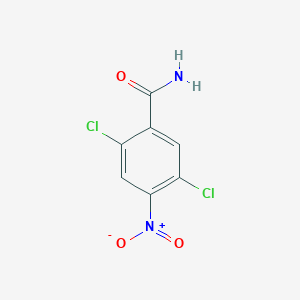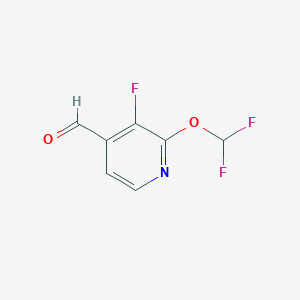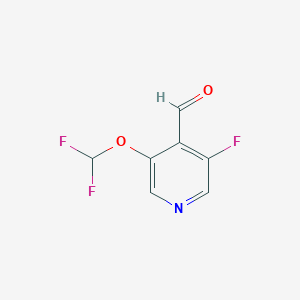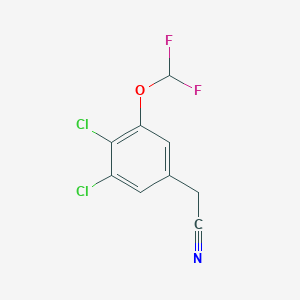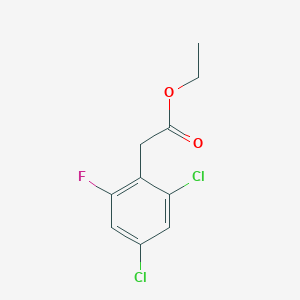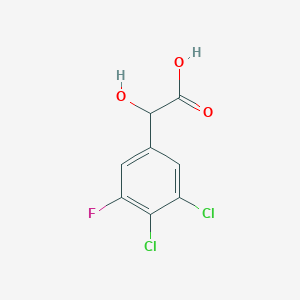
1,3-Dibromo-4-fluoro-2-iodobenzene
描述
1,3-Dibromo-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. This compound is part of the halogenated benzene family, characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring. It is commonly used in various scientific experiments and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-fluoro-2-iodobenzene can be synthesized through a series of halogenation reactions. One common method involves the bromination of 4-fluoro-2-iodobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions: 1,3-Dibromo-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the halogen atoms act as directing groups, influencing the position of incoming electrophiles.
Nucleophilic Substitution: The presence of multiple halogens makes it susceptible to nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of different halogenated compounds .
科学研究应用
1,3-Dibromo-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the design and synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1,3-Dibromo-4-fluoro-2-iodobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the halogen atoms on the benzene ring influence the reactivity and orientation of the incoming electrophiles. The compound’s unique halogenation pattern also affects its electronic properties, making it a useful tool in studying reaction mechanisms and developing new synthetic strategies .
相似化合物的比较
1-Bromo-4-fluoro-2-iodobenzene: Similar in structure but with one less bromine atom.
2-Bromo-4-fluoro-1-iodobenzene: Another closely related compound with a different substitution pattern.
1,3-Difluoro-2-iodobenzene: Contains two fluorine atoms instead of bromine.
Uniqueness: 1,3-Dibromo-4-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in synthetic chemistry and materials science, where precise control over molecular structure is crucial.
属性
IUPAC Name |
1,3-dibromo-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPTUIGLESBEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


